1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-bromothiophen-2-yl)methyl]piperazine
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Overview
Description
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-bromothiophen-2-yl)methyl]piperazine is a complex organic compound that features a benzodioxole ring, a bromothiophene moiety, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-bromothiophen-2-yl)methyl]piperazine typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Piperazine Derivatization: The piperazine ring is functionalized with the benzodioxole and bromothiophene moieties through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-bromothiophen-2-yl)methyl]piperazine can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiophenes.
Scientific Research Applications
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-bromothiophen-2-yl)methyl]piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-bromothiophen-2-yl)methyl]piperazine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)-1-pentanone: Shares the benzodioxole ring but differs in the amine and alkyl chain.
1-(1,3-Benzodioxol-5-yl)-N-(2-fluorobenzyl)methanamine hydrobromide: Contains a benzodioxole ring and a fluorobenzyl group.
1-(1,3-Benzodioxol-5-yl)-2-[methyl(propyl)amino]-1-propanone hydrochloride: Features a benzodioxole ring and a propylamino group.
Uniqueness
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-bromothiophen-2-yl)methyl]piperazine is unique due to the presence of both a bromothiophene and a piperazine ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-bromothiophen-2-yl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O2S/c18-17-4-2-14(23-17)11-20-7-5-19(6-8-20)10-13-1-3-15-16(9-13)22-12-21-15/h1-4,9H,5-8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POJPFKMOYDZGNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=CC=C(S4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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